molecular formula C6H4N4O2 B6158142 [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid CAS No. 1936564-07-6

[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid

Cat. No.: B6158142
CAS No.: 1936564-07-6
M. Wt: 164.1
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid typically involves the formation of the triazolo[4,3-a]pyrazine core followed by functionalization at the 8-carboxylic acid position. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from commercially available 2-amino-3,5-dibromopyrazine, the compound can be synthesized through a series of reactions including amination, nitrosation, and cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that provide high yields and purity. These methods typically utilize readily available starting materials and efficient reaction conditions to ensure cost-effectiveness and reproducibility .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized triazolo[4,3-a]pyrazine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has shown promise as an antibacterial agent. Studies have demonstrated its activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antimicrobial agents .

Medicine

In medicine, this compound derivatives have been investigated for their potential as kinase inhibitors. These compounds have shown inhibitory activity against specific kinases, which are important targets in cancer therapy .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of functional materials .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of specific kinases can lead to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid include other triazolo[4,3-a]pyrazine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific functionalization at the 8-carboxylic acid position. This unique feature allows for the creation of derivatives with distinct biological activities and chemical properties, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

1936564-07-6

Molecular Formula

C6H4N4O2

Molecular Weight

164.1

Purity

95

Origin of Product

United States

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